2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide
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Overview
Description
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, which is a sulfur and nitrogen-containing heterocycle, linked to an acetamido group and a tert-butylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide typically involves the condensation of 2-aminobenzenethiol with acetamide derivatives under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with acetic anhydride to form 6-acetamido-1,3-benzothiazole, which is then further reacted with tert-butyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamido group or the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties and used in the synthesis of other benzothiazole derivatives.
2-aminobenzenethiol: A precursor for various benzothiazole compounds and used in similar synthetic routes.
Uniqueness
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study .
Properties
IUPAC Name |
2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-9(19)16-10-5-6-11-12(7-10)22-14(17-11)21-8-13(20)18-15(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOXJDQFSPEQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355747 |
Source
|
Record name | 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425654-42-8 |
Source
|
Record name | 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-tert-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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